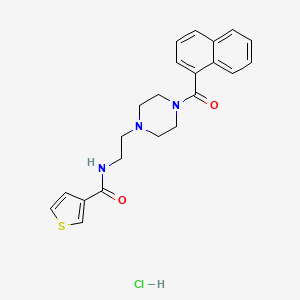
N-(2-(4-(1-naphthoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound seems to be a derivative of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide . These types of compounds have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Synthesis Analysis
The synthesis of similar compounds involves designing and creating a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . All the synthesized molecules were further evaluated for their drug-like behavior through ADME (absorption, distribution, metabolism, and excretion) properties .Molecular Structure Analysis
The molecular structure of similar compounds was analyzed through docking studies . Their molecular weights were <725 daltons with <6 hydrogen bond donors and <20 hydrogen bond acceptors .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds were not explicitly mentioned in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds were analyzed through ADME properties . Their molecular weights were <725 daltons with <6 hydrogen bond donors and <20 hydrogen bond acceptors .Aplicaciones Científicas De Investigación
Anti-Tubercular Agents
Compounds with similar structures have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . This suggests that our compound could potentially be used in the development of new anti-tubercular drugs.
Antimicrobial Agents
Another compound, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), which has a similar structure, exhibits antimicrobial activity . This suggests that our compound could also have potential antimicrobial applications.
Corrosion Inhibitors
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Given the presence of a thiophene ring in our compound, it could potentially be used as a corrosion inhibitor.
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . Our compound, with its thiophene ring, could potentially be used in the development of new organic semiconductors.
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) . This suggests that our compound could be used in the development of new OFETs.
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that our compound could be used in the development of new OLEDs.
Mecanismo De Acción
Target of Action
Piperazine derivatives have been known to interact with various targets, including dopamine receptors . The naphthalene group in the compound could potentially interact with hydrophobic pockets of proteins, influencing the compound’s binding affinity to its targets.
Mode of Action
The mode of action would depend on the specific target of the compound. For instance, if it targets dopamine receptors, it might act as an agonist or antagonist, modulating the activity of these receptors .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]ethyl]thiophene-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S.ClH/c26-21(18-8-15-28-16-18)23-9-10-24-11-13-25(14-12-24)22(27)20-7-3-5-17-4-1-2-6-19(17)20;/h1-8,15-16H,9-14H2,(H,23,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYXESXOYBJNAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CSC=C2)C(=O)C3=CC=CC4=CC=CC=C43.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(1-naphthoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine hydrochloride](/img/structure/B2700037.png)


![3-(1H-Indol-3-yl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2700041.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2700044.png)

![N-[(3-methoxyphenyl)methyl]-2-nitroaniline](/img/structure/B2700049.png)
![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2700050.png)
![2-[(3Z)-3-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(2-chlorophenyl)acetamide](/img/structure/B2700052.png)

![4-(N,N-dimethylsulfamoyl)-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2700054.png)

![(Oxolan-2-ylmethyl)[4-(2-thienyl)-6-(trifluoromethyl)pyrimidin-2-yl]amine](/img/structure/B2700058.png)